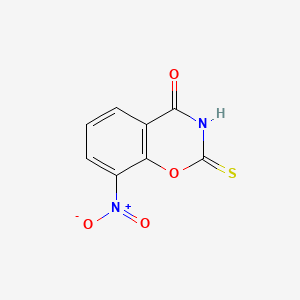

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one

Description

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one (C₈H₄N₂O₄S, MW 224.20) is a nitro-substituted benzoxazine derivative characterized by a fused bicyclic structure with a thione group at position 2 and a ketone at position 2. The nitro group at position 8 imparts significant electronic effects, influencing reactivity and biological interactions. Its toxicity profile indicates acute toxicity via oral and intravenous routes (LD₅₀: 63,200 µg/kg in rats, oral; 1,200 µg/kg, intravenous) and emission of toxic NOₓ and HCl fumes upon decomposition .

Properties

CAS No. |

23611-69-0 |

|---|---|

Molecular Formula |

C8H4N2O4S |

Molecular Weight |

224.20 g/mol |

IUPAC Name |

8-nitro-2-sulfanylidene-1,3-benzoxazin-4-one |

InChI |

InChI=1S/C8H4N2O4S/c11-7-4-2-1-3-5(10(12)13)6(4)14-8(15)9-7/h1-3H,(H,9,11,15) |

InChI Key |

PMKOYZPSGYYYGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=S)NC2=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one

General Synthetic Strategy

The synthesis of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one typically involves the cyclization of appropriately substituted anthranilic acid derivatives or o-mercapto-substituted aromatic acids with reagents that facilitate ring closure to form the benzoxazine-thione core. The presence of the nitro group at the 8-position influences the electronic properties of the molecule and affects reaction pathways and yields.

Two main synthetic approaches are prevalent:

Method A: Acid-Catalyzed Cyclization of Anthranilic Acid Derivatives

This method is based on the acid-catalyzed reaction of substituted anthranilic acids (including nitro-substituted) with ortho esters or related reagents to form benzoxazine-4-one derivatives, which can be converted to the thione analogues.

Procedure Summary:

- React 8-nitro-anthranilic acid with triethyl orthoformate or similar ortho esters under thermal conditions.

- Reaction times vary: prolonged heating (around 48 hours) favors formation of benzoxazine-4-ones, while shorter times (24 hours) favor dihydro intermediates.

- Electron-withdrawing substituents such as nitro groups favor formation of dihydro intermediates due to reduced lone pair availability on nitrogen, which is critical for ethanol elimination during cyclization.

- The reaction is typically conducted in refluxing solvents or neat conditions.

Mechanistic Insight:

- Formation of an iminium intermediate from anthranilic acid and ortho ester precedes cyclization.

- The nitro substituent reduces electron density on the nitrogen, stabilizing the dihydro form.

Method B: Cyclodehydration Using Cyanuric Chloride/Dimethylformamide (DMF)

A more recent and efficient approach involves the use of cyanuric chloride in DMF to promote cyclodehydration of N-acylated anthranilic acids to benzoxazine-4-ones under mild conditions.

Procedure Summary:

- Prepare N-acylated 8-nitro-anthranilic acid derivatives.

- Treat with cyanuric chloride in DMF at ambient temperature.

- Reaction time is significantly shorter (few hours) compared to thermal methods.

- Yields are higher, up to 89%.

Advantages:

- Mild reaction conditions (room temperature).

- Avoids harsh heating and prolonged reaction times.

- Higher yields and cleaner products.

Method C: Synthesis via Aromatic o-Mercapto-Carboxylic Acids

This method is particularly relevant for benzoxazine-2-thione derivatives, involving the reaction of aromatic o-mercapto-carboxylic acids with chloroformic acid esters or acid chlorides, followed by cyclization.

Procedure Summary:

- Start with 8-nitro-substituted o-mercapto-carboxylic acid.

- React with chloroformic acid ester (or acid chloride) in anhydrous inert solvents such as tetrahydrofuran, dioxane, or chloroform.

- Use tertiary amines (e.g., triethylamine) as bases and solvents.

- Reaction temperature maintained between 0 to 10 °C.

- The ring closure occurs at low temperature, often in the cold.

- Reaction time ranges from 2 to 10 hours.

Reaction Scheme:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aromatic o-mercapto-carboxylic acid + RCOCl | Formation of intermediate acid halide |

| 2 | Intermediate + HNR (primary amine) | Formation of amide intermediate |

| 3 | Cyclization under mild conditions | Formation of benzoxazine-2-thione-4-one |

Notes:

- The sulfur atom in the thione group can be replaced by oxygen by heating with mercuric oxide or lead oxide if desired.

- The nitro substituent influences the reactivity and stability of intermediates.

Method D: Reaction with Cyanic Acid or Alkali Metal Cyanates

An alternative route involves the reaction of thiosalicylic acid derivatives with cyanic acid or alkali metal cyanates to form intermediates that cyclize into benzoxazine-thione compounds.

Procedure Summary:

- Suspend 8-nitro-thiosalicylic acid in aqueous solution of potassium cyanate.

- Heat between 20 to 100 °C until clear solution forms.

- Evaporate solvent to isolate intermediate salts.

- Acidify to obtain cyclized products.

- Cyclization can be promoted by heating (100 to 200 °C) or by agents that remove water.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization (A) | 8-nitro-anthranilic acid + ortho esters | Acid catalyst, thermal conditions | 80-120 | 24-48 hours | Moderate | Electron-withdrawing nitro favors dihydro intermediate |

| Cyanuric Chloride/DMF (B) | N-acylated 8-nitro-anthranilic acid | Cyanuric chloride, DMF | Room temp (~25) | Few hours | Up to 89 | Mild conditions, high yield |

| o-Mercapto-Carboxylic Acid Route (C) | 8-nitro-o-mercapto-carboxylic acid | Chloroformic acid ester, tertiary amine | 0-10 | 2-10 hours | High | Cold ring closure, sulfur can be replaced by oxygen |

| Cyanic Acid/Cyanates (D) | 8-nitro-thiosalicylic acid | Potassium cyanate, acidification | 20-100 | Several hours | Moderate | Requires heating for cyclization |

Analysis of Preparation Methods

Yield and Purity: Method B (cyanuric chloride/DMF) provides the highest yields and purity under mild conditions, making it preferable for laboratory synthesis of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one.

Reaction Conditions: Methods A and D require prolonged heating, which may lead to side reactions or decomposition, especially with sensitive nitro groups.

Functional Group Tolerance: The presence of the nitro group, an electron-withdrawing substituent, affects the cyclization kinetics and intermediates’ stability. Methods employing milder conditions (Method B and C) better preserve the nitro functionality.

Scalability: Method C, involving o-mercapto-carboxylic acids and chloroformic acid esters, is amenable to scale-up due to mild temperatures and straightforward reaction steps.

Chemical Reactions Analysis

Types of Reactions

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The thione group can be oxidized to a sulfoxide or sulfone.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to amino derivatives.

Substitution: Formation of substituted benzoxazines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzoxazines, including 8-nitro-dihydro-1,3-benzoxazine-2-thione-4-one, exhibit significant anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer progression, such as DNA-PK and PI3K isoforms. For instance, studies have reported that certain substituted benzoxazines demonstrate potent inhibition of DNA-PK with IC50 values in the sub-nanomolar range, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial Properties

Benzoxazine derivatives are also recognized for their antimicrobial activities. Compounds similar to 8-nitro-dihydro-1,3-benzoxazine-2-thione-4-one have been tested against various bacterial strains and fungi, showing effective inhibition. The structure-activity relationship (SAR) studies suggest that modifications at the nitrogen position can enhance antimicrobial efficacy .

Neuropharmacological Effects

The compound has been explored for its neuropharmacological properties, particularly as a serotonin receptor antagonist. Research has demonstrated that certain benzoxazine derivatives can effectively bind to serotonin receptors, which may lead to developments in treating mood disorders and anxiety .

Agricultural Applications

Herbicidal and Insecticidal Activity

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one and its analogs have shown promise in agricultural applications as herbicides and insecticides. Studies indicate that these compounds can disrupt vital processes in pests and weeds, providing an environmentally friendly alternative to traditional pesticides. The herbicidal activity is often attributed to their ability to inhibit specific enzymatic pathways essential for plant growth .

Material Science

Polymer Chemistry

In the field of materials science, benzoxazine compounds are utilized as precursors for high-performance polymers. The unique properties of 8-nitro-dihydro-1,3-benzoxazine-2-thione-4-one allow it to be incorporated into polymer matrices, enhancing thermal stability and mechanical strength. Research has focused on synthesizing thermosetting resins from benzoxazines, which are valuable in aerospace and automotive applications due to their lightweight and durable characteristics .

Case Studies

Mechanism of Action

The mechanism of action of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the thione group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Nitro vs. In contrast, bromine (-Br) exerts moderate electron withdrawal via inductive effects, which may reduce reactivity compared to nitro but improve stability .

- Positional Effects : Nitro at C8 in the target compound likely creates steric hindrance and electronic polarization distinct from the dibromo analog’s C6/C8 substitution. This difference could alter binding affinities in biological systems .

Physicochemical Properties

- However, its lower molecular weight (224.20 vs. 354.98 for the dibromo analog) may enhance diffusion in aqueous environments .

- Thermal Stability: Both nitro and bromo derivatives decompose under heat, but the nitro compound releases toxic NOₓ, complicating industrial applications .

Biological Activity

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one is a heterocyclic compound notable for its diverse biological activities, including enzyme inhibition and antimicrobial properties. Its unique structure, containing nitrogen, oxygen, and sulfur atoms, positions it as a significant candidate for various pharmacological applications.

Chemical Structure and Properties

The chemical structure of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one includes a nitro group and a thione functionality, which enhances its reactivity. This compound is synthesized through the cyclization of precursors such as 2-nitroaniline with carbon disulfide and formaldehyde under controlled conditions. The following table summarizes its key chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C₉H₈N₂O₂S |

| CAS Number | 23611-69-0 |

| Molecular Weight | 196.24 g/mol |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one exhibits significant antimicrobial activity. In studies involving various bacterial strains, this compound demonstrated effective inhibition, particularly against Gram-positive bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis due to its ability to form covalent bonds with nucleophilic sites in bacterial proteins.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. A high-throughput screening of a library that included structurally similar compounds revealed that some derivatives of benzoxazine exhibited moderate to strong inhibition against target enzymes with selectivity indices indicating low cytotoxicity to normal cells .

Case Studies

- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of benzoxazine derivatives, including 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one. It was found that this compound exhibited significant inhibition of Mycobacterium tuberculosis growth at concentrations lower than many existing treatments, suggesting its potential as a new therapeutic agent .

- Anti-inflammatory Effects : Another investigation into the anti-inflammatory properties highlighted its ability to reduce pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases where cytokine modulation is beneficial.

The biological activity of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one can be attributed to its redox-active nitro group and thione functionality. These groups facilitate interactions with biological macromolecules, leading to alterations in enzymatic activities and signaling pathways. This mechanism is crucial for understanding how the compound affects cellular processes.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one, it is useful to compare it with other compounds in the benzoxazine family:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2H-Benzoxazine-2-thione | Antimicrobial | Lacks nitro group |

| Benzothiazine Derivatives | Enzyme inhibition | Higher cytotoxicity |

| Benzoxazinones | Anticancer properties | Similar structural core |

8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one stands out due to its dual functionality that enhances both its reactivity and biological profile.

Future Directions in Research

Given its promising biological activities, further research on 8-Nitro-dihydro-1,3-benzoxazine-2-thione-4-one should focus on:

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles before clinical trials.

- Structural Modifications : Exploring derivatives with altered functional groups to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-nitro-dihydro-1,3-benzoxazine-2-thione-4-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzoxazine-thione derivatives typically involves cyclization reactions using methyl dithioanthranilate hydrobromide with aldehydes/ketones under reflux in THF or MeOH (24–48 hours). For nitro-substituted derivatives, nitration steps may require controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration. Solvent choice (THF vs. MeOH) affects yields; polar aprotic solvents enhance cyclization efficiency. Post-synthesis purification via silica gel chromatography (C₆H₆/C₅H₁₂ eluent) and recrystallization (benzene-pentane) is critical for isolating high-purity crystals .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Identify key functional groups (e.g., C=S at ~1250–1050 cm⁻¹, NO₂ asymmetric stretch at ~1530 cm⁻¹).

- NMR : Use ^1H NMR to resolve aromatic protons (δ 7.8–6.7 ppm) and NH signals (δ 4.3–4.8 ppm). ^13C NMR confirms C=S (δ 188 ppm) and nitro-group effects on adjacent carbons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (mw: 224.20 g/mol) and fragmentation patterns.

Cross-referencing with quantum chemical computations (e.g., DFT for optimized geometries) enhances structural validation .

Q. What safety precautions are necessary when handling this compound in the lab?

- Methodological Answer :

- Toxicity : While direct toxicity data for this compound is limited, structurally related benzoxazine-thiones show moderate oral toxicity (e.g., LD₅₀ = 200 mg/kg in mice for analogues). Assume similar risks and use PPE (gloves, goggles, fume hood) .

- Decomposition : Heating releases toxic NOₓ and SOₓ fumes. Store in airtight containers away from heat/oxidizers. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of 8-nitro-dihydro-1,3-benzoxazine-2-thione-4-one?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electron density maps, highlighting electrophilic sites (e.g., nitro group, thione sulfur).

- HOMO-LUMO Analysis : Quantify energy gaps to assess stability; narrower gaps (<5 eV) suggest higher reactivity.

- Molecular Dynamics (MD) : Simulate solvent interactions to guide solubility experiments (e.g., THF vs. DMSO). Use software like Gaussian or ORCA for reproducibility .

Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved for this compound?

- Methodological Answer :

- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon couplings. For NOE anomalies, conduct ROESY to distinguish through-space interactions.

- X-ray Crystallography : Resolve steric effects or conformational isomers. Compare experimental bond lengths/angles with DFT-optimized structures .

- Isotopic Labeling : Synthesize ¹⁵N-labeled derivatives to clarify nitro-group orientation in NMR spectra.

Q. What strategies can optimize the compound’s bioactivity through structural modifications?

- Methodological Answer :

- SAR Studies : Introduce substituents at C-6 or C-8 (e.g., halogens, methoxy) to modulate electron-withdrawing/donating effects.

- Heterocycle Fusion : Attach thiazole or chromenone moieties (as in PubChem CID 140447-85-4) to enhance π-stacking in biological targets .

- Pro-drug Design : Acetylate the thione group to improve membrane permeability, with in vitro hydrolysis assays to validate activation .

Q. How can researchers address discrepancies in synthetic yields between small-scale and pilot-scale reactions?

- Methodological Answer :

- Kinetic Profiling : Use inline FTIR or HPLC to monitor intermediate formation. Scale-up issues often arise from heat/mass transfer inefficiencies; employ flow chemistry for better control.

- DoE (Design of Experiments) : Vary temperature, solvent volume, and catalyst loading (e.g., 0.5–2.0 eq) to identify critical parameters. Use software like Minitab for statistical optimization .

Data Analysis and Validation

Q. What statistical methods are appropriate for validating the compound’s biological activity data?

- Methodological Answer :

- Dose-Response Curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.

- Triangulation : Cross-validate cytotoxicity data (e.g., MTT assays) with computational docking (AutoDock Vina) and in vivo models (zebrafish embryos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.